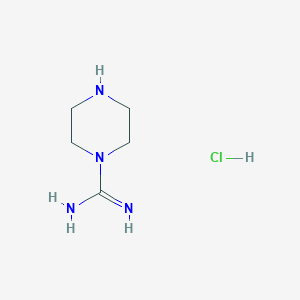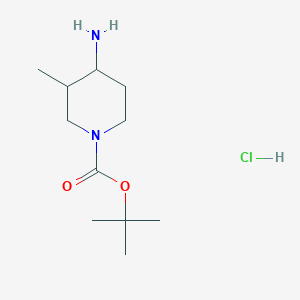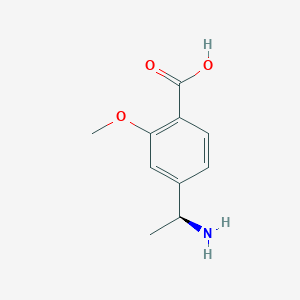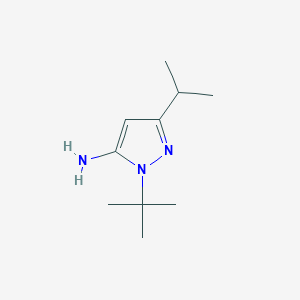
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid is an organic compound with the molecular formula C10H14O8 It is a diester derivative of hexanedioic acid, featuring two methoxycarbonyl groups attached to the third and fourth carbon atoms in the hexanedioic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid typically involves the esterification of hexanedioic acid. One common method is the reaction of hexanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanedioic acid derivatives.
Reduction: Hexanediol derivatives.
Substitution: Various substituted hexanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release methanol and hexanedioic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing metabolic processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid: The parent compound, lacking the methoxycarbonyl groups.
Dimethyl hexanedioate: A similar diester with methyl groups instead of methoxycarbonyl groups.
Ethyl hexanedioate: Another diester derivative with ethyl groups.
Uniqueness
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid is unique due to its specific stereochemistry and the presence of methoxycarbonyl groups, which impart distinct chemical and physical properties. These features make it valuable for specialized applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H14O8 |
|---|---|
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
FKFVPINWMGATEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)

![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)








![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)

